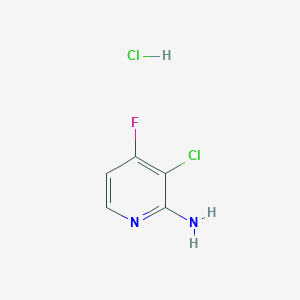

3-Chloro-4-fluoropyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

3-chloro-4-fluoropyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2.ClH/c6-4-3(7)1-2-9-5(4)8;/h1-2H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDRYFOVJBWWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of 3-Chloro-4-fluoropyridin-2-amine Hydrochloride

This guide provides a comprehensive technical overview of 3-Chloro-4-fluoropyridin-2-amine hydrochloride, a halogenated aminopyridine derivative of significant interest to researchers and professionals in drug discovery and development. Halogenated pyridines are crucial building blocks in medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. This document details a proposed synthetic pathway, based on established chemical principles, and outlines a multi-faceted approach to the structural elucidation of this compound.

Introduction: The Significance of Halogenated Aminopyridines

Substituted pyridines are a cornerstone of modern pharmaceutical design, with the inclusion of halogen atoms, particularly fluorine and chlorine, playing a pivotal role in modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). For instance, fluorinated and chlorinated aminopyridines are key intermediates in the synthesis of kinase inhibitors for cancer therapy and agents targeting glucokinase for the treatment of type II diabetes.[1] The specific substitution pattern of 3-Chloro-4-fluoropyridin-2-amine hydrochloride offers a unique combination of electronic and steric properties that make it a valuable synthon for novel drug candidates.

Proposed Synthesis of 3-Chloro-4-fluoropyridin-2-amine Hydrochloride

While a direct, peer-reviewed synthesis for 3-Chloro-4-fluoropyridin-2-amine hydrochloride is not extensively documented in the public domain, a plausible and efficient synthetic route can be proposed based on analogous reactions reported for similar pyridine derivatives.[2][3] The proposed multi-step synthesis commences from a readily available starting material and proceeds through a series of reliable transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-Chloro-4-fluoropyridin-2-amine hydrochloride points towards 3-Chloro-4-fluoropyridin-2-amine as the immediate precursor, which can be readily converted to the hydrochloride salt. The synthesis of the free amine can be envisioned to originate from a suitably substituted pyridine ring, where the introduction of the amine group is a key step.

Proposed Synthetic Pathway

The proposed forward synthesis involves the following key transformations:

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 3-Chloro-4-fluoropyridin-2-amine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-fluoropyridin-2-amine hydrochloride

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design.[1][2] Their versatile scaffold allows for fine-tuning of biological activity and physicochemical properties. 3-Chloro-4-fluoropyridin-2-amine hydrochloride is one such molecule, a highly functionalized building block poised for applications in medicinal chemistry. The presence of a primary amine, a chloro group, and a fluoro group on the pyridine ring creates a unique electronic and steric environment.

Accurate and unambiguous structural confirmation of such intermediates is paramount to the success of any synthetic campaign. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of 3-Chloro-4-fluoropyridin-2-amine hydrochloride. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple recitation of data, offering insights into the causality behind spectral features and providing robust, field-proven protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For 3-Chloro-4-fluoropyridin-2-amine hydrochloride, both ¹H and ¹³C NMR will provide a wealth of structural information. The hydrochloride salt form is expected to protonate the most basic site, likely the ring nitrogen, which will influence the chemical shifts of the ring protons and the amine protons.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will account for all non-exchangeable protons and the amine protons. The electron-withdrawing effects of the chlorine, fluorine, and the protonated pyridine ring will cause the aromatic protons to appear in the downfield region of the spectrum.[4]

Predicted ¹H NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Key Insights |

|---|---|---|---|---|

| ~8.0 - 8.2 | Doublet of doublets (dd) | 1H | H-6 | This proton is adjacent to the protonated ring nitrogen, leading to a significant downfield shift. It will show coupling to H-5 (³JHH) and a smaller long-range coupling to the fluorine (⁴JHF). |

| ~7.0 - 7.2 | Doublet of doublets (dd) | 1H | H-5 | This proton is coupled to H-6 (³JHH) and the adjacent fluorine (³JHF). The coupling to fluorine is typically in the range of 4-9 Hz. |

| ~7.5 - 8.5 (broad) | Broad singlet (br s) | 3H | NH₂ + HCl (NH⁺) | In the hydrochloride salt, the two amine protons and the proton on the ring nitrogen are expected to be exchangeable and may appear as a single broad peak.[5] Its chemical shift can be highly dependent on concentration and residual water in the solvent. Addition of D₂O should cause this signal to disappear.[4] |

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum will reveal all five carbon atoms of the pyridine ring. A key feature will be the large coupling constants observed between the carbon atoms and the directly attached fluorine atom, as well as smaller couplings to carbons two or three bonds away.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment | Rationale & Key Insights |

|---|---|---|---|

| ~150 - 155 | Doublet (¹JCF) | C-4 | This carbon is directly bonded to fluorine, resulting in a very large coupling constant (typically >200 Hz) and a significant downfield shift.[6] |

| ~145 - 150 | Singlet or small doublet | C-2 | Attached to the amine group and adjacent to the protonated nitrogen, this carbon will be significantly downfield. It may exhibit a small ³JCF coupling. |

| ~140 - 145 | Doublet (²JCF) | C-5 | This carbon is two bonds away from the fluorine and will show a characteristic doublet splitting in the range of 15-25 Hz. |

| ~120 - 125 | Doublet (²JCF) | C-3 | Bonded to chlorine and two bonds from fluorine, this carbon's chemical shift is influenced by both halogens. A ²JCF coupling of 15-25 Hz is expected. |

| ~115 - 120 | Doublet (³JCF) | C-6 | This carbon is three bonds from the fluorine and will likely show a smaller ³JCF coupling constant (2-5 Hz). |

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for FT-IR analysis using an ATR accessory.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples as it requires minimal sample preparation.

-

Background Collection: Before analyzing the sample, a background spectrum must be collected with the clean, empty ATR crystal. This measures the absorbance of the ambient environment (e.g., CO₂, H₂O) and will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid 3-Chloro-4-fluoropyridin-2-amine hydrochloride powder directly onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed by identifying the wavenumbers of the major absorption bands and assigning them to the corresponding functional group vibrations.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. [7]For 3-Chloro-4-fluoropyridin-2-amine hydrochloride, we would expect to observe ions corresponding to the protonated free base.

Predicted Mass Spectrometry Data (Positive Ion ESI-MS)

| m/z (Nominal) | Proposed Ion/Fragment | Rationale & Key Insights |

|---|---|---|

| 147 / 149 | [M+H]⁺ | This represents the protonated free base, [C₅H₅ClFN₂]⁺. The presence of one chlorine atom will result in a characteristic isotopic pattern with a ratio of approximately 3:1 for the M+H and (M+2)+H peaks, which is a definitive signature for a monochlorinated compound. [8] |

| 111 / 113 | [(M+H)-HF]⁺ | Loss of a neutral hydrogen fluoride molecule is a common fragmentation pathway for fluorinated compounds. The 3:1 chlorine isotope pattern will be retained. |

| 112 | [(M+H)-Cl]⁺ | Loss of a chlorine radical. |

| 85 | [(M+H)-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring is a common fragmentation for pyridine derivatives. |

Causality in Fragmentation

The fragmentation process is initiated by ionization, typically protonation on the most basic nitrogen in Electrospray Ionization (ESI). The resulting ion, [M+H]⁺, is the precursor ion. In tandem MS (MS/MS), this precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest points. The stability of the resulting fragment ions and neutral losses dictates the observed fragmentation pathways. For this molecule, the loss of stable neutral molecules like HF and HCN is highly probable. [9][10]

Experimental Protocol: LC-MS

Caption: Workflow for LC-MS analysis of 3-Chloro-4-fluoropyridin-2-amine HCl.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent such as a methanol/water mixture. Dilute this stock solution to a final concentration of 1-10 µg/mL. The mobile phase for the LC should contain a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte remains protonated.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source. A quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used.

-

LC Method: Inject the sample onto a reverse-phase column (e.g., C18). Use a gradient elution with water and acetonitrile (both containing 0.1% formic acid) to elute the compound.

-

MS Method: Set the mass spectrometer to acquire data in positive ion mode. Perform a full scan analysis over a mass range of m/z 50-500 to find the protonated molecular ion.

-

MS/MS Analysis: To confirm the structure, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion (m/z 147) and fragment it using an appropriate collision energy. Analyze the resulting product ion spectrum to identify the fragments predicted in the table above.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 3-Chloro-4-fluoropyridin-2-amine hydrochloride is a synergistic exercise. The predicted data across NMR, IR, and MS provide a detailed and self-validating molecular fingerprint. The ¹H and ¹³C NMR spectra will confirm the precise arrangement and electronic environment of the hydrogen and carbon atoms, with C-F coupling serving as a key diagnostic tool. The IR spectrum will verify the presence of the essential functional groups—the amine, the aromatic ring, and the carbon-halogen bonds. Finally, high-resolution mass spectrometry will confirm the elemental composition via the exact mass and the presence of chlorine through its distinct isotopic signature, while MS/MS fragmentation will corroborate the proposed molecular structure. By following the detailed protocols and leveraging the interpretive insights provided, researchers can confidently and accurately characterize this important chemical building block.

References

- BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3r7VVnWhFX17ETmI7gQWZaZqgLjLLxt0gkINxxSHLEFNooTvHwZlAyB-d5hvS4I9HfAakX66dDOWWmZElDP_a7va3Vt03PN5vuOl8J-ueUmvamfEEbX91J-BK5VpVNs9aYXGmWcufnxAOkjSZPpvK99OhAzs8lZiAPaGgI0OdL6E-mOFzmS6KSdvrsruvs2wUw0G0DDHg4Egh

- BenchChem. (n.d.). A Spectroscopic Comparison of 4'-Substituted Terpyridines: A Guide for Researchers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-iejquAx3oFAtfkQIvN2MnRbBiX_S-nBiYwOY_--OiU4C4NNENP0XmGZEXKPQgaxVX03f2AsyQMCIo6LjbJ4UycDz2NQx_nKOlwIfTy4eMvybwywipNVDxRGPwJ4TmF9C_THu-dvRjVn420ksCcXUUb38R7rxfefWDv_Xs82ccdmrAKk3bCsyEk17Plj3YSoIVh3Z-gIscIiLK8Ui9p5BnFint3NN_ObYrTIyuQ==

- Kubisiak, P., & Filarowski, A. (2022).

- Gregor, I. K., & Guilhaus, M. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-94.

- Grisdale, P. J., & Williams, J. L. R. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(4), 1675-1677.

-

University of the Western Cape. (n.d.). Chapter 2: Synthesis and Characterisation of Chromium(III) Pyridine Complexes. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 4-pyridones. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

NIH. (n.d.). 3-Chloropyridin-2-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-fluoropyridin-2-amine hydrochloride (C5H4ClFN2). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Cambridge. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 3-chloro-. Retrieved from [Link]

-

MDPI. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]

-

ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-2-fluoropyridin-4-amine (C5H4ClFN2). Retrieved from [Link]

-

Oregon State University. (2020). Spectroscopy of Amines. Retrieved from [Link]

-

PubMed. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved from vertexaisearch.cloud.google.

- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERtl6eMN-WjJP9bPpGo3-Hku4OGlj_BWV5PZE_Ge2JuiBxA3-aTrf5civ_O1Fx6advGRfXdc_x9wKuN_OXKyqNrogtOiqfho34a_Iiw29P6E_SypW_GCq-RN57_FPg-BaVfrHmasRjMEQhM_xJWF8D_IpLUqhsi4ap1fukysvSdw1y-Vl9O94X6-bq4B5HBQVdFGrDBXM5Hp6F3-N0Sc0Sn-882sDbBe2IpZjELhTKBFL3Rm-QoIck1W0F_7gv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 9. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Aminopyridine Scaffold: From Avicide to Neuromodulator

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The aminopyridine scaffold represents a masterclass in pharmacological repurposing and structural optimization. Originally deployed in the 1960s as Avitrol, a chemical avicide designed to induce hyperexcitability in pest birds, the core moiety—specifically 4-aminopyridine (4-AP)—was later identified as a potent voltage-gated potassium channel (

This guide analyzes the transition of substituted aminopyridines from toxicological agents to precision neurological therapeutics. We explore the divergent clinical paths of Fampridine (4-AP) and Amifampridine (3,4-diaminopyridine), detail the evolution of synthetic methodologies from Chichibabin to Buchwald-Hartwig, and provide actionable protocols for the synthesis of next-generation derivatives.

Historical Genesis & Chemical Foundations[1]

The history of aminopyridines is bifurcated into two eras: the "Classical Era" of nucleophilic substitution and the "Modern Era" of transition-metal catalysis.

The Chichibabin Reaction (1914)

The genesis of 2-aminopyridine synthesis lies in the work of Aleksei Chichibabin.[1][2][3][4] The reaction utilizes sodium amide (

-

Mechanism: Nucleophilic aromatic substitution (

) via an addition-elimination pathway. -

Limitation: The reaction is harsh, producing hydrogen gas and requiring rigorous exclusion of moisture. It often lacks regioselectivity for substituted pyridines, leading to mixtures that complicate purification.

The Modern Pivot: Palladium Catalysis

For drug discovery, where complex substituents are required, the Chichibabin reaction is insufficient. The Buchwald-Hartwig cross-coupling reaction revolutionized this field, allowing the coupling of halopyridines with amines under mild conditions.

-

Challenge: Pyridines are notorious for poisoning Palladium (Pd) catalysts by coordinating strongly to the metal center via the pyridine nitrogen.

-

Solution: The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) and specific bases (e.g.,

) prevents this coordination, facilitating the catalytic cycle.

Figure 1: Evolution of synthetic pathways from harsh nucleophilic substitution to precision metal catalysis.

Pharmacological Mechanism: The Blockade[6]

The therapeutic utility of aminopyridines rests on their ability to block voltage-gated potassium channels (

Mechanism of Action (MoA)

-

Blockade: The aminopyridine molecule enters the open pore of the

channel from the cytoplasmic side. -

Action Potential Broadening: By inhibiting the efflux of

ions, the repolarization phase of the neuronal action potential is delayed. -

Calcium Influx: The prolonged depolarization keeps voltage-gated Calcium channels (

) open longer. -

Transmitter Release: Increased intracellular

triggers the fusion of synaptic vesicles, enhancing the release of neurotransmitters (Acetylcholine) at the neuromuscular junction (NMJ).

Figure 2: Signal transduction cascade initiated by potassium channel blockade.

Clinical Divergence: 4-AP vs. 3,4-DAP[7]

Structural modifications significantly alter the pharmacokinetic profile, dictating the clinical indication.

| Feature | Fampridine (4-AP) | Amifampridine (3,4-DAP) |

| Structure | Mono-amine (4-position) | Di-amine (3,4-positions) |

| Lipophilicity | High | Low (Polar) |

| BBB Penetration | High (Crosses CNS) | Low (Peripheral restriction) |

| Primary Indication | Multiple Sclerosis (MS) | Lambert-Eaton Syndrome (LEMS) |

| Clinical Goal | Improve walking speed (CNS demyelination repair) | Improve muscle strength (NMJ transmission) |

| Key Toxicity | Seizures (CNS excitation) | Paresthesias (Peripheral) |

Scientific Insight: The addition of the 3-amino group in Amifampridine increases polarity, restricting its entry into the CNS. This makes it safer for peripheral neuromuscular diseases (LEMS) but ineffective for CNS disorders like MS [1][2].

Synthetic Methodologies: Experimental Protocols

Protocol A: Synthesis of 3,4-Diaminopyridine (Amifampridine)

Target: High-purity synthesis avoiding transition metals.

-

Nitration: Dissolve 4-aminopyridine in concentrated sulfuric acid (

) at 0°C. Slowly add fuming nitric acid ( -

Rearrangement: Heat the mixture to 70°C. The nitro group migrates to the 3-position via a nitramine rearrangement mechanism.

-

Isolation: Pour onto ice, neutralize with ammonia to precipitate 4-amino-3-nitropyridine.

-

Reduction: Dissolve the intermediate in ethanol. Add Pd/C (10% w/w) and expose to Hydrogen gas (

) at 3 atm for 4 hours. -

Purification: Filter catalyst, concentrate filtrate, and recrystallize from benzene/ethanol.

Protocol B: Buchwald-Hartwig Coupling for Substituted Aminopyridines

Target: Creating novel derivatives for SAR studies.

Reagents:

-

Substrate: 3-Bromopyridine (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: Xantphos (2-4 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen inhibits the catalytic cycle.

-

Catalyst Pre-mix: Add

and Xantphos to the flask. Add 5 mL toluene and stir for 5 minutes to form the active catalytic complex (Ligand exchange). -

Substrate Addition: Add 3-Bromopyridine, Morpholine, and

. -

Reaction: Heat to 100°C for 12 hours. The solution typically turns dark orange/brown.

-

Workup: Cool to Room Temp. Filter through a pad of Celite (to remove Pd). Dilute with EtOAc, wash with water/brine.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Critical Control Point: The choice of base is vital. Carbonate bases (

Structure-Activity Relationship (SAR)[9]

When designing new aminopyridines, consider these parameters:

-

pKa Modulation: The pyridine nitrogen pKa (~9.1 for 4-AP) determines protonation at physiological pH. Protonated species block the channel more effectively. Electron-donating groups (EDGs) increase pKa; Electron-withdrawing groups (EWGs) decrease it.

-

Steric Bulk: Large substituents at the 2- or 6-positions can interfere with channel pore binding, reducing potency.

-

Lipophilicity (LogP):

-

LogP > 1.5: Likely to cross BBB (CNS indications).

-

LogP < 0.5: Peripherally restricted (Neuromuscular indications).

-

References

-

Solari, A., et al. (2003). "Aminopyridines for symptomatic treatment in multiple sclerosis." Cochrane Database of Systematic Reviews. Link

-

Sanders, D. B., et al. (2000). "3,4-Diaminopyridine in Lambert-Eaton myasthenic syndrome." Neurology. Link

-

Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction conditions and mechanistic studies." Journal of the American Chemical Society. Link

-

Judge, S. I., & Bever, C. T. (2006). "Potassium channel blockers in multiple sclerosis: neuronal mechanisms and clinical applications." Expert Review of Neurotherapeutics. Link

-

Acorda Therapeutics. (2010). "Ampyra (dalfampridine) Prescribing Information." Link

Sources

Methodological & Application

Application of 3-Chloro-4-fluoropyridin-2-amine hydrochloride in agrochemical development

An Application Guide to 3-Chloro-4-fluoropyridin-2-amine hydrochloride in Agrochemical Innovation

Abstract

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1][2] This is due to the pyridine ring's unique electronic properties and its ability to serve as a versatile synthetic platform. Within this chemical class, 3-Chloro-4-fluoropyridin-2-amine hydrochloride has emerged as a pivotal intermediate, offering a strategic entry point for the synthesis of complex, high-value active ingredients.[3] Its specific substitution pattern—an amine group for nucleophilic reactions and two distinct halogen atoms for selective functionalization—provides chemists with a powerful tool for molecular design. This guide provides an in-depth exploration of its application, focusing on synthetic strategies, detailed experimental protocols, and the chemical rationale underpinning its use in creating next-generation crop protection agents.

Introduction: The Strategic Value of a Halogenated Pyridinamine Intermediate

The relentless need for new agrochemicals to combat weed resistance and emerging plant pathogens drives the exploration of novel chemical scaffolds.[4] Pyridine derivatives have consistently delivered effective solutions, from auxin mimic herbicides to potent fungicides.[1][2][5] 3-Chloro-4-fluoropyridin-2-amine hydrochloride serves as a critical building block in this field.[3] The amine group at the 2-position is a key handle for building complex side chains, while the chlorine and fluorine atoms at the 3- and 4-positions, respectively, allow for regioselective modifications, often through cross-coupling reactions. This trifunctional nature is paramount, enabling the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.

The presence of a fluorine atom is particularly significant. Fluorine's high electronegativity can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of an agrochemical's efficacy, persistence, and environmental profile.[6][7]

Physicochemical & Structural Data

A thorough understanding of a starting material's properties is fundamental to successful process development and scale-up. The key characteristics of 3-Chloro-4-fluoropyridin-2-amine (free base) are summarized below. The hydrochloride salt is typically used to improve stability and handling.

| Property | Value | Source(s) |

| CAS Number | 1393570-09-6 (Free Base) | [8] |

| Molecular Formula | C₅H₄ClFN₂ | [9] |

| Molecular Weight | 146.55 g/mol | [9] |

| Appearance | Solid, often a white to off-white or crystalline powder | [10] |

| Melting Point | Not widely reported; related isomers have melting points in the 40-60 °C range. | [10][11] |

| Boiling Point | ~271.7 °C at 760 mmHg (Predicted for a related isomer) | [9] |

| SMILES String | Clc1c(N)nc(F)cc1 | [8] |

| InChI Key | KFMUXCNJJIWKRE-UHFFFAOYSA-N (for a related isomer) | [11] |

Core Application: A Gateway to Synthetic Auxin Herbicides

One of the most significant applications of this intermediate is in the synthesis of picolinic acid herbicides, a class of synthetic auxins.[5] These herbicides function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[12] Prominent commercial herbicides, such as those based on a 4-amino-3-chloro-6-aryl-picolinic acid core, can be conceptually derived from intermediates like 3-Chloro-4-fluoropyridin-2-amine.[13][14][15][16]

The general synthetic strategy involves transforming the pyridine core into a functionalized picolinic acid derivative. This workflow leverages the inherent reactivity of the starting material's functional groups.

Caption: Generalized workflow for synthesizing picolinic acid herbicides.

This modular approach allows for the creation of a diverse library of final compounds by varying the nucleophile in Step 1 and the arylboronic acid in Step 3, facilitating structure-activity relationship (SAR) studies.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to install an aryl group at the 3-position of a functionalized pyridine ring, a key step in synthesizing many modern agrochemicals. This reaction is chosen for its reliability, functional group tolerance, and broad applicability.

Objective: To synthesize a 3-aryl-4-fluoropyridin-2-amine derivative from 3-Chloro-4-fluoropyridin-2-amine.

Materials and Reagents:

-

3-Chloro-4-fluoropyridin-2-amine hydrochloride

-

Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) Acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), anhydrous

-

1,4-Dioxane or Toluene/Water mixture (degassed)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle

-

Standard laboratory glassware for extraction and purification

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-4-fluoropyridin-2-amine (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Causality: The base (K₂CO₃) is crucial for activating the boronic acid to form the boronate species, which is essential for the transmetalation step in the catalytic cycle. An excess is used to ensure the reaction proceeds to completion.

-

-

Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and the phosphine ligand, such as PPh₃ (0.08 eq), if a pre-formed catalyst is not used.

-

Expertise: The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. The ratio of ligand to palladium is critical for catalyst stability and activity.

-

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Causality: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, deactivating the catalyst and halting the reaction.

-

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The reaction mixture should be a suspension.

-

Expertise: A biphasic solvent system like dioxane/water or toluene/water is often effective. Water helps dissolve the inorganic base and the boronate intermediate, accelerating the reaction. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen.

-

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Trustworthiness: This standard aqueous workup removes the inorganic salts and water-soluble byproducts, providing a crude product ready for purification.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity can be further assessed by HPLC.[17][18]

Safety Precautions:

-

Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Organic solvents are flammable. Perform the reaction away from ignition sources.

-

Boronic acids can be irritants; avoid inhalation and skin contact.

Conclusion and Future Outlook

3-Chloro-4-fluoropyridin-2-amine hydrochloride is more than just a chemical intermediate; it is a strategic tool for innovation in agrochemical research. Its well-defined reactivity allows for the systematic and efficient construction of complex molecules with potential herbicidal, fungicidal, or insecticidal properties.[3][19] The protocols and workflows described herein provide a foundational framework for researchers to exploit the synthetic potential of this versatile building block. As the demand for safer and more effective crop protection solutions grows, the intelligent application of such key intermediates will remain essential for driving discovery and bringing next-generation products to the agricultural market.

References

- Vertex AI Search. (2024). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.

- Chem-Impex. (n.d.). 3-Chloro-4-fluoropyridine.

- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.

- EPO. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. Patent 2947985.

- BLD Pharm. (n.d.). 1393570-09-6|3-Chloro-4-fluoropyridin-2-amine.

- EPO. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. Patent 2877018.

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES.

- Sigma-Aldrich. (n.d.). 3-Amino-2-chloro-4-(trifluoromethyl)pyridine 97.

- Google Patents. (n.d.). RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives.

- Google Patents. (n.d.). RU2632491C2 - HERBICID COMPOSITIONS CONTAINING 4-AMINO-3-CHLORO-5-FLUORINE-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBONIC ACID OR ITS DERIVATIVES AND ACETYL-COA CARBOXYLASE (ACCase) INHIBITOR.

- International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.

- Yang, S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. PMC.

- Bisson, J., et al. (2017). Weed Resistance to Synthetic Auxin Herbicides.

- Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Feng, J., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline.

- BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.

- PMC. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- MDPI. (2019). Current Status and Future Prospects in Herbicide Discovery.

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine.

- SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1393570-09-6|3-Chloro-4-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-氨基-2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. hracglobal.com [hracglobal.com]

- 13. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]

- 14. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2877018 [data.epo.org]

- 15. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]

- 16. RU2632491C2 - HERBICID COMPOSITIONS CONTAINING 4-AMINO-3-CHLORO-5-FLUORINE-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBONIC ACID OR ITS DERIVATIVES AND ACETYL-COA CARBOXYLASE (ACCase) INHIBITOR - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthetic Derivatization of 3-Chloro-4-fluoropyridin-2-amine Hydrochloride

Introduction: A Privileged Scaffold in Modern Chemistry

3-Chloro-4-fluoropyridin-2-amine hydrochloride is a pivotal starting material for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure presents a unique and versatile platform for derivatization, featuring three distinct reactive sites: a highly activated C4-fluoro position, a C3-chloro position amenable to cross-coupling, and a nucleophilic C2-amino group. This trifecta of reactivity allows for sequential and regioselective modifications, enabling the systematic exploration of chemical space in structure-activity relationship (SAR) studies.

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, is the primary driver of its reactivity. This electronic property significantly facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[1] The strategic placement of halogen atoms at C3 and C4, coupled with the amino group at C2, provides chemists with a powerful toolkit for building molecular diversity. This guide provides detailed protocols and the underlying chemical principles for the derivatization of this valuable scaffold.

Reactivity Overview: A Map for Synthetic Strategy

The derivatization strategy for 3-chloro-4-fluoropyridin-2-amine hydrochloride is dictated by the relative reactivity of its functional groups. The C4-fluorine is the most labile position for nucleophilic aromatic substitution (SNAr) due to strong activation from the ring nitrogen. The C3-chlorine is significantly less reactive in SNAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Finally, the C2-amino group behaves as a typical nucleophile, readily undergoing acylation, sulfonylation, and alkylation.

Caption: Reactivity map for 3-chloro-4-fluoropyridin-2-amine.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The fluorine atom at the C4 position is highly activated towards nucleophilic displacement. This is because the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by a resonance structure that places the negative charge on the electronegative ring nitrogen.[1] Furthermore, in SNAr reactions on electron-deficient rings, fluoride is an excellent leaving group, often superior to other halogens, because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[2]

Protocol 1.1: O-Arylation with Phenols

This protocol describes the synthesis of a diaryl ether by reacting the substrate with a substituted phenol. The choice of a strong base is critical to deprotonate the phenol, forming a potent nucleophile.

Experimental Protocol:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-fluoropyridin-2-amine hydrochloride (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C. Causality: Using a slight excess of a strong, non-nucleophilic base ensures complete deprotonation of both the amine hydrochloride and the phenol hydroxyl group, preventing side reactions.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the desired phenol (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 4-Methoxyphenol | NaH | DMF | 90 | 85-95 |

| 3-Chlorophenol | K₂CO₃ | DMSO | 110 | 70-85 |

| 2-Naphthol | NaH | DMF | 90 | 80-90 |

Protocol 1.2: N-Arylation with Amines

The displacement of the C4-fluorine with nitrogen nucleophiles is a common and efficient method for building complex amine scaffolds. These reactions can often proceed under milder conditions compared to O-arylation.

Experimental Protocol:

-

In a sealed vial, combine 3-chloro-4-fluoropyridin-2-amine hydrochloride (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Add a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or 1,4-dioxane. Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and the HF generated during the reaction, driving the equilibrium forward. Using an excess of the reactant amine can also serve this purpose and increase the reaction rate.[3]

-

Heat the mixture to 100-120 °C, potentially using microwave irradiation to accelerate the reaction.

-

Monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash chromatography or preparative HPLC.

Part 2: Transition Metal-Catalyzed Cross-Coupling at the C3-Position

While the C-Cl bond is less susceptible to SNAr, it serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon and nitrogen substituents at the C3 position, a strategy that is orthogonal to the C4-SNAr reaction.

Protocol 2.1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with a halide.[4][5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol:

-

To a reaction vessel, add the 3-chloro-4-substituted-pyridin-2-amine (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand like RuPhos.[6]

-

De-gas the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas for 15-20 minutes. Add the de-gassed solvent to the reaction vessel. Causality: Oxygen can deactivate the Pd(0) catalyst, so performing the reaction under an inert atmosphere with de-gassed solvents is crucial for high yields.

-

Heat the reaction to 90-110 °C under an inert atmosphere until LC-MS analysis indicates completion.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-90 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80-95 |

| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 75-90 |

Protocol 2.2: Buchwald-Hartwig C-N Amination

For the amination of the C3-chloro position, the Buchwald-Hartwig amination is the method of choice. It is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] The reaction is often challenging with chloropyridines due to the difficulty of the oxidative addition step, requiring specialized, bulky, and electron-rich phosphine ligands.[8]

Experimental Protocol:

-

To a dry Schlenk tube or microwave vial, add the 3-chloro-4-substituted-pyridin-2-amine (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a specialized ligand (e.g., RuPhos, BrettPhos, 4-10 mol%).

-

Add the amine to be coupled (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[8] Causality: A strong base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle. NaOtBu is effective but base-sensitive functional groups may require weaker bases like Cs₂CO₃ or K₃PO₄, often at the cost of higher temperatures or longer reaction times.[9]

-

Evacuate and backfill the vessel with an inert gas (Argon is preferred) three times.

-

Add anhydrous, de-gassed solvent (e.g., toluene or 1,4-dioxane).

-

Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed as monitored by LC-MS.

-

Cool the reaction, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate or dichloromethane (DCM).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product using column chromatography.

Part 3: Derivatization of the C2-Amino Group

The primary amine at the C2 position is a versatile handle for introducing a wide variety of functional groups through well-established transformations.

Protocol 3.1: Amide Formation via Acylation

This protocol describes the formation of an amide bond, a common functional group in bioactive molecules.

Experimental Protocol:

-

Dissolve the starting pyridin-2-amine (1.0 eq) in an anhydrous solvent like DCM or THF in a round-bottom flask.

-

Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2-1.5 eq). Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise. Causality: The reaction is often exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent side product formation. The base neutralizes the HCl generated, preventing protonation of the starting amine.[10]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude amide, which can be purified by recrystallization or chromatography.

References

-

Title: Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines Source: ResearchGate URL: [Link]

-

Title: A mild, catalyst-free synthesis of 2-aminopyridines - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines Source: MDPI URL: [Link]

-

Title: Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization Source: ACS Publications URL: [Link]

-

Title: Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology Source: DiVA URL: [Link]

-

Title: Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Source: Semantic Scholar URL: [Link]

-

Title: Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines Source: ACS Publications URL: [Link]

-

Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

-

Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]

-

Title: The Suzuki Reaction - Andrew G Myers Research Group Source: Harvard University URL: [Link]

-

Title: Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: ACS Publications URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: Arkat USA URL: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application in the development of novel materials

Application Note: Microfluidic Assembly of Lipid Nanoparticles (LNPs) for mRNA Delivery

Abstract

The transition from bulk mixing to microfluidic assembly represents a paradigm shift in the development of novel genetic medicines. This application note details the protocol for synthesizing Lipid Nanoparticles (LNPs) encapsulating messenger RNA (mRNA) using chaotic advection micromixing. Unlike turbulent bulk mixing, which yields heterogeneous populations, microfluidics exploits laminar flow and rapid solvent exchange (<3 ms) to achieve "limit size" nanoparticles. This guide provides a validated workflow for producing LNPs with high encapsulation efficiency (>90%), low polydispersity (PDI <0.2), and tunable sizes (60–100 nm) suitable for preclinical validation.

The Physics of Self-Assembly

From Bulk to Microfluidics

In traditional ethanol injection, mixing kinetics are slow relative to lipid aggregation rates, resulting in large, heterogeneous vesicles. Microfluidic devices, specifically those employing Staggered Herringbone Mixers (SHM) , induce chaotic advection. This folds the fluid streams (ethanol-lipid and aqueous-mRNA) over each other, exponentially increasing the interfacial surface area.

The Mechanism:

-

Supersaturation: Rapid dilution of ethanol reduces the solubility of lipids.

-

Nucleation: The ionizable lipids (positively charged at pH 4) electrostatically bind the anionic mRNA backbone.

-

Growth Limit: The rapid increase in polarity stabilizes the particle faster than the rate of aggregation, locking the LNP into a "limit size" defined by the energetics of the lipid components rather than mixing inconsistencies.

Material Selection: The 4-Component System

The "Novel Material" aspect of LNPs lies in the precise ratio of four lipid types. We utilize a standard benchmark formulation (e.g., Onpattro® or Comirnaty® style) for this protocol.

| Component | Role | Standard Molar Ratio (mol%) | Mechanism |

| Ionizable Lipid (e.g., DLin-MC3-DMA or SM-102) | Cargo Binding & Release | 50% | Low pH (Assembly): Protonated (Positive) to bind mRNA.Neutral pH (Blood): Neutral to reduce toxicity.Acidic pH (Endosome): Protonated to disrupt endosomal membrane. |

| DSPC (Phospholipid) | Structural Helper | 10% | High transition temperature lipid that mimics cell membranes; stabilizes the LNP bilayer structure. |

| Cholesterol | Fluidity Modulator | 38.5% | Fills gaps in the lipid layer, preventing leakage and enhancing stability in circulation. |

| PEG-Lipid (e.g., PEG2000-DMG) | Steric Barrier | 1.5% | Prevents aggregation during storage and reduces opsonization (immune clearance) in vivo. Controls particle size.[1][2][3][4][5] |

Experimental Protocol

Reagent Preparation

-

Aqueous Phase: Dilute mRNA in 25 mM Citrate Buffer (pH 4.0) . The acidic pH is critical to protonate the ionizable lipid.[6][7][8][9]

-

Target Concentration: 0.15 mg/mL mRNA.

-

-

Organic Phase: Dissolve lipids in 100% Ethanol (Molecular Grade) .

-

Target Concentration: Total lipid concentration calculated to achieve a Nitrogen-to-Phosphate (N/P) ratio of 6 (typically ~10-12 mg/mL total lipid).

-

Microfluidic Mixing Parameters

-

Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

-

Why? A 3:1 ratio ensures the final ethanol concentration is 25%, which is below the threshold for lipid solubility, triggering immediate precipitation.

-

-

Total Flow Rate (TFR): 12 mL/min (for standard benchtop chips).

-

Why? Higher velocities ensure the Reynolds number is sufficient for chaotic mixing within the herringbone structures.

-

Step-by-Step Workflow

-

Prime the System: Flush the microfluidic chip with pure ethanol and citrate buffer to remove air bubbles. Critical: Air bubbles dampen pressure and alter mixing ratios.

-

Load Syringes: Load the lipid-ethanol solution into a 3 mL syringe and the mRNA-buffer into a 10 mL syringe. Mount on dual-channel syringe pumps.

-

Execute Mixing: Set the pump flow rates (e.g., 3 mL/min for lipids, 9 mL/min for mRNA). Collect the output into a sterile tube.

-

Observation: The output should be slightly opalescent but not milky (milky indicates large aggregates).

-

-

Buffer Exchange (Dialysis/TFF):

-

Immediate Action: The output contains 25% ethanol, which can destabilize mRNA over time.

-

Protocol: Dialyze against 1X PBS (pH 7.4) using a 100 kDa MWCO membrane for 2 hours, or use Tangential Flow Filtration (TFF) for larger volumes.

-

Mechanism: Raising pH to 7.4 neutralizes the ionizable lipid, locking the mRNA inside the core and creating a neutral surface charge for systemic circulation.

-

Visualization of Workflows

Figure 1: Microfluidic Synthesis Logic

This diagram illustrates the conversion of raw inputs into stabilized nanomedicine via chaotic mixing and downstream processing.

Caption: Workflow for LNP synthesis. Rapid mixing (FRR 3:1) triggers nucleation; Dialysis removes ethanol and neutralizes pH.

Figure 2: The Endosomal Escape Mechanism

The critical application of this material is intracellular delivery. This diagram explains the "Endosomal Escape" driven by the ionizable lipid's pKa.

Caption: Mechanism of Action. The LNP senses the pH drop in the endosome, becomes cationic, and disrupts the membrane to release mRNA.[6][8]

Characterization & Quality Control (QC)

A protocol is only as good as its validation. The following assays are mandatory for every batch.

Physical Attributes (DLS)

Use Dynamic Light Scattering (DLS) to measure size and dispersity.

-

Z-Average Size: Target 60–100 nm .

-

Troubleshooting: >120 nm usually indicates slow mixing (check pump flow) or too much PEG-lipid.

-

-

Polydispersity Index (PDI): Target < 0.2 .

-

Troubleshooting: >0.2 indicates aggregation. Ensure ethanol was removed quickly and buffers were filtered (0.22 µm).

-

Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies how much mRNA is inside the particle vs. free in solution.

-

Free mRNA: Measure fluorescence of LNP sample directly.

-

Total mRNA: Measure fluorescence after lysing LNPs with Triton X-100 (releases all cargo).

-

Calculation:

pKa Determination (TNS Assay)

Use the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay to determine the apparent pKa of the LNP.

-

Protocol: Incubate LNPs in buffers ranging from pH 3 to 9 with TNS. TNS fluoresces when bound to positively charged lipids.

-

Target: The pH where fluorescence is 50% of maximum should be 6.0 – 7.0 .

References

-

Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[3][10][11][12] Molecular Therapy.

-

Pardi, N., et al. (2018). mRNA vaccines — a new era in vaccinology. Nature Reviews Drug Discovery.

-

Precision NanoSystems. (2025). GenNext Microfluidic LNP Formulation Guides. Cytiva / PNI.

-

Avanti Polar Lipids. (2024). Lipid Nanoparticle (LNP) Formulation & Analysis. Croda / Avanti.

-

Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.[2][3][4][8][10][11][12][13][14][15] Nature Reviews Materials.

Sources

- 1. rsc.org [rsc.org]

- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 3. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 13. Quality by Design (QbD) and Design of Experiments (DOE) as a Strategy for Tuning Lipid Nanoparticle Formulations for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automated Lipid Nanoparticle Synthesis Pack - Elveflow [elveflow.com]

- 15. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 3-Chloro-4-fluoropyridin-2-amine Derivatives

Executive Summary & Scaffold Profile

This guide addresses the specific purification challenges associated with products derived from 3-Chloro-4-fluoropyridin-2-amine hydrochloride . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., c-Met, VEGFR inhibitors) due to its unique reactivity profile:

-

The "Warhead" (C4-Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

), serving as the primary attachment point for side chains. -

The "Anchor" (C2-Amine): Provides hydrogen bond donor/acceptor capability but significantly increases polarity and basicity.

-

The "Handle" (C3-Chlorine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), usually reacted after the C4 substitution.

Common Purification Pain Points:

-

Severe Tailing: The basic pyridine nitrogen and exocyclic amine interact strongly with acidic silanols on silica gel.[1]

-

Regio-Isomer Contamination: Incomplete regioselectivity during

(rare, but possible if C3-Cl reacts). -

Hydrolysis Byproducts: Formation of 4-hydroxy derivatives (pyridinones) under basic aqueous conditions.

Interactive Troubleshooting Guides

Module A: Chromatography & Silica Gel Tailing

User Question: "My product streaks across the TLC plate and elutes as a broad tail during flash chromatography, even with 10% MeOH/DCM. How do I sharpen the peaks?"

Technical Diagnosis:

The product is likely protonating on the acidic silanol sites (

Protocol: The "Amine Modifier" System

-

Mechanism: You must introduce a sacrificial base to compete for the silanol sites.

-

Recommended Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

).[1]

| Solvent System | Composition | Application |

| DCM/MeOH/NH3 | 90:9:1 (DCM : MeOH : | Best for Free Bases. The water content in aqueous ammonia also helps deactivate silica. |

| DCM/MeOH/TEA | 99:1:1 to 90:10:1 | Standard. Add 1% TEA to both solvent A and B bottles to maintain baseline stability. |

| EtOAc/TEA | 99:1 (EtOAc : TEA) | For less polar derivatives. Pre-wash the column with this mixture before loading. |

Step-by-Step Optimization:

-

TLC Test: Run a TLC of your crude material using 10% MeOH/DCM. Observe the streak.

-

Modifier Addition: Prepare a fresh TLC chamber with 10% MeOH/DCM + 1% TEA .

-

Observation: If the spot tightens into a circle, use the TEA system for the column.

-

Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This "caps" the active silanol sites.

Critical Note: Do not use TEA if you plan to use Mass Spectrometry (MS) immediately without evaporation, as TEA can suppress ionization or form adducts. For MS-compatible purification, use Ammonium Formate buffers in Reverse Phase (C18) chromatography.

Module B: Reaction Cleanup (Displacing the Fluorine)

User Question: "I reacted the starting material with an alcohol/amine nucleophile to displace the 4-F. I have unreacted starting material and a new spot that doesn't move. How do I purify this?"

Technical Diagnosis: The "spot that doesn't move" is likely the 4-hydroxy byproduct (Pyridinone) , formed by hydrolysis of the fluorine by trace water/hydroxide. The unreacted starting material (3-Cl-4-F) is less polar than your product.

Workflow: Acid-Base Extraction (The "Self-Cleaning" Protocol) This method exploits the basicity difference between the product and the non-basic impurities.

-

Dissolution: Dissolve the crude reaction mixture in EtOAc.

-

Acid Wash: Extract with 1.0 M HCl (aq).

-

Chemistry: The aminopyridine product protonates and moves to the aqueous layer.

-

Fate of Impurities: Non-basic impurities (e.g., neutral side products) remain in the EtOAc.

-

-

Separation: Discard the organic (EtOAc) layer.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH or sat.

until pH > 10.-

Observation: The product should precipitate or oil out as the free base.

-

-

Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry combined DCM layers over

and concentrate.

Visualizing the Pathway:

Caption: Figure 1. Acid-Base extraction workflow to isolate basic aminopyridine products from neutral impurities.

Module C: Handling the HCl Salt for Organometallic Coupling

User Question: "I am trying to perform a Suzuki coupling on the 3-Cl position, but the reaction is stalling. I am using the commercial HCl salt starting material."

Technical Diagnosis: Palladium catalysts are often poisoned by free chloride ions or inhibited by the acidic environment of the HCl salt. Furthermore, the salt may have poor solubility in non-polar coupling solvents (Toluene/Dioxane).

Protocol: "Free-Basing" Pre-treatment You must convert the HCl salt to the free base before adding the catalyst.

-

Suspension: Suspend the 3-Chloro-4-fluoropyridin-2-amine hydrochloride in DCM.

-

Neutralization: Add 1.1 equivalents of Saturated Aqueous

. -

Agitation: Stir vigorously for 20 minutes until the solid dissolves/partitions.

-

Isolation: Separate the organic layer, dry over

, and evaporate.-

Result: You will obtain the free base as a solid or oil. Use this for the Suzuki coupling.

-

Alternative (In-Situ):

If you must use the salt, increase the base load in your Suzuki reaction (e.g., use 3.5 equiv of

Reference Data & Chemical Properties

Solubility & Stability Matrix

| Solvent | HCl Salt Solubility | Free Base Solubility | Notes |

| Water | High | Low/Moderate | Free base precipitates at pH > 9. |

| Methanol | High | High | Good for transfers, bad for extraction. |

| DCM | Low | High | Preferred extraction solvent. |

| DMSO | High | High | Avoid for evaporation; use lyophilization if necessary. |

Regioselectivity Hierarchy ( )

When reacting 3-Chloro-4-fluoropyridin-2-amine with nucleophiles:

-

Position 4 (Fluorine): Primary Reaction Site. Fluorine is the better leaving group and is para to the pyridine nitrogen (highly activated).

-

Position 2 (Amine): Already substituted. Can react as a nucleophile (e.g., with acyl chlorides) but will not undergo substitution.

-

Position 3 (Chlorine): Inert to

. Requires Pd/Ni catalysis to react.

References

-

Regioselectivity in Fluoropyridines

- Source: "FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution..." Organic Letters (2024).

- Key Finding: Confirms preference for C4 substitution over C3-Cl in poly-halogen

-

Chromatography of Amines

-

Source: "Purifying amines on silica." Org Prep Daily.

- Key Finding: Protocols for Ammonia/Methanol/DCM solvent systems to prevent tailing.

-

-

General Pyridine Synthesis

-

Drug Synthesis Applications

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Pyridines

Welcome to the Technical Support Center for reactions involving substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for the unique challenges presented by these ubiquitous heterocycles. The inherent electronic properties of the pyridine ring often lead to unexpected outcomes, but with a systematic approach to troubleshooting, success is well within reach. This guide is structured to address common questions and specific experimental issues, providing not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common overarching questions encountered when working with substituted pyridines.

Q1: Why are reactions with substituted pyridines often so challenging?

A1: The primary challenges stem from the fundamental electronic nature of the pyridine ring. The electronegative nitrogen atom renders the ring electron-deficient, which deactivates it towards common electrophilic aromatic substitution reactions.[1][2] Furthermore, the lone pair of electrons on the nitrogen atom can act as a Lewis base, coordinating to metal catalysts or Lewis acids. This coordination can inhibit catalytic activity or lead to undesired reaction pathways.[1][3] Achieving regioselectivity can also be a significant hurdle, often resulting in mixtures of isomers at the C2, C3, or C4 positions, which complicates purification and reduces the yield of the desired product.[1]

Q2: How do substituents on the pyridine ring affect its reactivity?

A2: Substituents have a profound impact on the electron density and steric environment of the pyridine ring, directly influencing its reactivity.

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density on the ring and the nitrogen atom.[4] This reduced electron density makes the nitrogen less nucleophilic and the ring even less reactive towards electrophiles. However, EWGs can activate the ring for nucleophilic aromatic substitution (SNAr).

-

Electron-Donating Groups (EDGs) like alkyl (-CH₃) and alkoxy (-OCH₃) groups increase the electron density on the ring, enhancing the nitrogen's nucleophilicity and making the ring more susceptible to electrophilic attack.[4]

The position of the substituent also plays a critical role in directing incoming reagents.

Q3: When should I consider using a protecting group for the pyridine nitrogen?

A3: A protecting group for the pyridine nitrogen is advisable when its Lewis basicity interferes with the reaction.[1] This interference can manifest as catalyst poisoning in transition metal-catalyzed reactions or as a site for unwanted side reactions.[3] Common strategies include:

-

N-oxide formation: This alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack, often directing functionalization to the C2 and C4 positions.[1][5]

-

Complexation with borane: This effectively masks the nitrogen's lone pair, preventing its coordination to metal catalysts.[1][6]

-

Quaternization: Alkylating the nitrogen to form a pyridinium salt activates the ring towards nucleophilic attack. The alkyl group can be chosen to be removed later in the synthesis.[7][8]

These protecting groups can be removed in subsequent steps to regenerate the pyridine.[7][9]

Q4: My purification of a substituted pyridine is proving difficult. What are some common strategies?

A4: Purification of pyridine-containing compounds can be challenging due to their basicity and polarity. Here are some effective methods:

-

Acid-Base Extraction: This is a powerful technique to separate basic pyridine compounds from non-basic impurities. The reaction mixture is dissolved in an organic solvent and washed with an aqueous acid (e.g., dilute HCl). The protonated pyridine derivative will move to the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free pyridine is back-extracted into an organic solvent.[10][11]

-

Column Chromatography: While effective, the basicity of pyridines can lead to tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[11]

-

Distillation: For volatile pyridine derivatives, distillation can be an excellent method for purification.[11]

-

Crystallization: If your product is a solid, crystallization from a suitable solvent system can yield highly pure material.[11]

Troubleshooting Common Issues

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers a systematic approach to resolving them.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Heck)

Cross-coupling reactions are central to modern synthesis, but the presence of a pyridine ring can often lead to disappointing results.

Possible Cause 1: Catalyst Poisoning

The lone pair on the pyridine nitrogen can strongly coordinate to the metal center (commonly palladium), deactivating the catalyst.[3] This is particularly problematic for 2-substituted pyridines.[3]

-

Troubleshooting Steps:

-

Increase Catalyst and Ligand Loading: While not the most elegant solution, a higher catalyst concentration can sometimes overcome the poisoning effect.

-

Choose Appropriate Ligands: Bulky, electron-rich phosphine ligands are often effective for pyridine substrates as they can promote the key steps in the catalytic cycle.[1]

-

Use a Protecting Group: As discussed in the FAQs, forming an N-oxide or a borane complex can prevent coordination to the metal catalyst.[1][6] The N-oxide approach has been successfully used in direct arylation reactions.[12][13]

-

Consider Alternative Coupling Partners: Pyridine-2-boronic acids are notoriously unstable.[12][14][15][16] Consider using more stable alternatives like pyridine-2-sulfinates or MIDA boronates.[15][16][17]

-

Possible Cause 2: Poor Reactivity of the Pyridine Substrate

Electron-withdrawing groups can significantly reduce the reactivity of halopyridines in oxidative addition.

-

Troubleshooting Steps:

-

Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time.

-

Select a More Active Catalyst System: Experiment with different palladium precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands.

-

Change the Base and Solvent: The choice of base and solvent can have a dramatic effect on the outcome of a cross-coupling reaction.[18]

-

Issue 2: Poor Regioselectivity in C-H Functionalization

Directly functionalizing a C-H bond is an atom-economical approach, but controlling the position of the new bond on the pyridine ring is a significant challenge.[19][20]

Possible Cause: Inherent Electronic Bias of the Pyridine Ring

The electronic nature of the pyridine ring generally directs functionalization to the C2 and C4 positions.[20] Achieving C3 (meta) functionalization is notoriously difficult.[20][21][22]

-

Troubleshooting Steps:

-